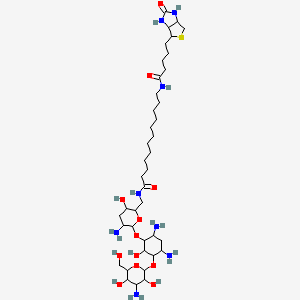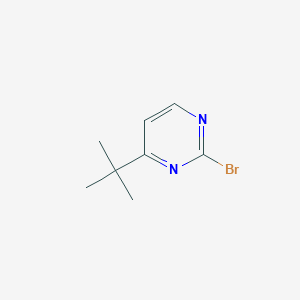
8-Ethoxycarbonyloctyl-(3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido--D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Ethoxycarbonyloctyl-(3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido–D-glucopyranoside is a complex organic compound with the molecular formula C31H41NO12 and a molecular weight of 619.66 g/mol . This compound is primarily used in proteomics research and has various applications in the biomedical field .
Preparation Methods
The synthesis of 8-Ethoxycarbonyloctyl-(3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido–D-glucopyranoside involves multiple steps. The starting materials typically include 2-deoxy-2-phthalimido–D-glucopyranoside and ethoxycarbonyloctyl derivatives. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the acetylation and phthalimido group formation . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
8-Ethoxycarbonyloctyl-(3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido–D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex carbohydrates and glycoproteins.
Biology: It serves as a biochemical tool for studying glycosylation processes.
Industry: It is utilized in the production of specialized biochemical reagents
Mechanism of Action
The mechanism of action of 8-Ethoxycarbonyloctyl-(3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido–D-glucopyranoside involves its interaction with specific molecular targets. The compound’s phthalimido group plays a crucial role in binding to proteins and enzymes, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Similar compounds to 8-Ethoxycarbonyloctyl-(3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido–D-glucopyranoside include:
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl chloride: Used in glycosylation studies.
8-Methoxycarbonyloctyl-4-O-(3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside): Another derivative with similar applications. The uniqueness of 8-Ethoxycarbonyloctyl-(3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido–D-glucopyranoside lies in its specific ethoxycarbonyloctyl group, which provides distinct biochemical properties.
Properties
Molecular Formula |
C31H41NO12 |
|---|---|
Molecular Weight |
619.7 g/mol |
IUPAC Name |
ethyl 9-[4,5-diacetyloxy-6-(acetyloxymethyl)-3-(1,3-dioxoisoindol-2-yl)oxan-2-yl]oxynonanoate |
InChI |
InChI=1S/C31H41NO12/c1-5-39-25(36)16-10-8-6-7-9-13-17-40-31-26(32-29(37)22-14-11-12-15-23(22)30(32)38)28(43-21(4)35)27(42-20(3)34)24(44-31)18-41-19(2)33/h11-12,14-15,24,26-28,31H,5-10,13,16-18H2,1-4H3 |
InChI Key |
OZILGRHVKAHOTM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)N2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[4-(1-phenylethylamino)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenol;hydrochloride](/img/structure/B12289557.png)

![[1-[2-chloro-6-[(3R)-3-methylmorpholin-4-yl]pyrimidin-4-yl]cyclopropyl]-imino-methyl-oxo-lambda6-sulfane](/img/structure/B12289567.png)
![1-[2-[(1-Oxo-1-propan-2-yloxypentan-2-yl)amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B12289573.png)
![12-(2-Naphthalenyl)-12H-dibenzo[b,h]fluoren-12-ol](/img/structure/B12289574.png)
![cobalt(3+);3-[(5Z,9Z,14Z)-2,7,18-tris(2-amino-2-oxoethyl)-17-[3-[2-[[5-(5,6-dimethyl-3H-benzimidazol-1-ium-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxypropylamino]-3-oxopropyl]-3,13-bis(3-imino-3-oxidopropyl)-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanimidate;cyanide](/img/structure/B12289580.png)
![[(6-Methoxyquinolin-4-yl)-(5-oxo-1-azabicyclo[2.2.2]octan-2-yl)methyl] acetate](/img/structure/B12289586.png)
![3-Amino-4-[3-(trifluoromethyl)phenyl]butyric Acid](/img/structure/B12289593.png)
![6-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B12289608.png)



